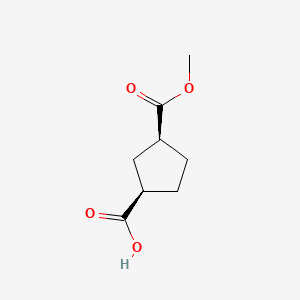

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Description

The exact mass of the compound cis-3-Carbomethoxycyclopentane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-3-Carbomethoxycyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Carbomethoxycyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUHGTQDOMGZOT-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96382-85-3 | |

| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid via Anhydride Methanolysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of the synthesis of cis-3-carbomethoxycyclopentane-1-carboxylic acid, a crucial building block in medicinal chemistry. This molecule serves as a key intermediate in the stereoselective synthesis of various carbocyclic nucleosides, which are investigated for their potential antiviral activities[1][2][3]. The primary synthetic route detailed herein involves the regioselective alcoholysis of cis-cyclopentane-1,3-dicarboxylic anhydride. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The methodology is presented to be robust, scalable, and reproducible, aligning with the stringent requirements of pharmaceutical research and development.

Introduction: Strategic Importance of a Key Intermediate

The pursuit of novel antiviral agents is a cornerstone of modern drug development. Carbocyclic nucleoside analogues, which replace the furanose ring of natural nucleosides with a carbocycle, are a particularly promising class of compounds. They often exhibit enhanced metabolic stability and a distinct pharmacological profile. The title compound, cis-3-carbomethoxycyclopentane-1-carboxylic acid, provides a rigid cyclopentane scaffold with differentiated carboxylic acid and methyl ester functionalities. This differentiation is synthetically vital, allowing for selective chemical manipulations at two distinct points, which is a prerequisite for constructing complex target molecules like antiviral agents[2][4][5].

The synthesis strategy discussed—the direct methanolysis of a cyclic anhydride—is an elegant and atom-economical approach to generating the required mono-ester, mono-acid structure while preserving the cis stereochemistry inherent in the starting material.

The Precursor: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Anhydride

The quality of the final product is intrinsically linked to the purity of the starting materials. The precursor, cis-cyclopentane-1,3-dicarboxylic anhydride, is not commonly available in high purity and is typically prepared from its corresponding diacid.

The standard method for this transformation is the dehydration of cis-1,3-cyclopentanedicarboxylic acid using a chemical dehydrating agent, most commonly acetic anhydride[6][7]. The dicarboxylic acid is refluxed in an excess of acetic anhydride, which serves as both the dehydrating agent and the solvent. The reaction drives off acetic acid as a byproduct. After the reaction is complete, excess acetic anhydride is removed in vacuo to yield the crude cyclic anhydride, which can be purified further by recrystallization or sublimation if necessary. This preparatory step is efficient and foundational to the overall synthetic workflow.[6][8]

The Core Reaction: Mechanistic Insights into Anhydride Methanolysis

The conversion of cis-cyclopentane-1,3-dicarboxylic anhydride to its mono-methyl ester derivative is a classic example of nucleophilic acyl substitution[9][10]. Understanding the mechanism and the factors influencing the reaction is critical for optimization and troubleshooting.

The Reaction Mechanism

The reaction proceeds via the nucleophilic attack of an alcohol (methanol) on one of the electrophilic carbonyl carbons of the anhydride ring. Since the starting anhydride is symmetrical, the attack on either carbonyl carbon leads to the same product, precluding the need for regiocontrol.

The general mechanism involves:

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of methanol attacks one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the other half of the anhydride as a carboxylate, which is a stable leaving group.

-

Proton Transfer: The positively charged oxonium ion is deprotonated, and the carboxylate is protonated to yield the final products: the desired half-acid, half-ester and a molecule of carboxylic acid if a catalyst were used. In an uncatalyzed reaction with excess methanol, another methanol molecule can act as the base for deprotonation.

Causality of Experimental Choices

-

Solvent and Reagent: Using methanol as both the primary reagent and the solvent is a strategic choice. The high molar concentration of methanol (as the solvent) ensures that the reaction kinetics favor product formation according to Le Châtelier's principle. This approach simplifies the reaction setup and obviates the need to handle and remove an additional solvent.

-

Temperature: The reaction is typically conducted at the reflux temperature of methanol (~65 °C). This provides sufficient thermal energy to overcome the activation energy barrier of the reaction, ensuring a reasonable reaction rate without promoting significant side reactions or decomposition. Room temperature reactions are possible but are often impractically slow.

-

Catalysis (A Deliberate Omission): While nucleophilic acyl substitutions can be catalyzed by either acid or base, for this specific transformation, a catalyst is often unnecessary and can complicate purification.

-

Acid Catalysis: Would protonate the anhydride's carbonyl oxygen, increasing its electrophilicity. However, it requires an additional neutralization step during workup.

-

Base Catalysis (e.g., Pyridine, DMAP): Would deprotonate methanol, creating the more potent methoxide nucleophile. This significantly accelerates the reaction but introduces a basic contaminant that must be thoroughly removed, which can be challenging given the acidic nature of the product. For a simple, unhindered anhydride like this, uncatalyzed reflux in pure methanol provides a clean, efficient, and straightforward protocol.

-

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |

| cis-Cyclopentane-1,3-dicarboxylic anhydride | 140.14 | >98% | Must be dry. |

| Methanol (MeOH) | 32.04 | Anhydrous | Serves as reagent and solvent. |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | For extraction. |

| Deionized Water | 18.02 | High Purity | For washing. |

| Brine (Saturated NaCl solution) | - | - | For final aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | For drying organic phase. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-cyclopentane-1,3-dicarboxylic anhydride (10.0 g, 71.36 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL) to the flask.

-

Reaction Execution: Place the flask in a heating mantle and bring the mixture to a gentle reflux with continuous stirring. The anhydride should fully dissolve as the reaction progresses.

-

Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a trace of acetic acid). The reaction is complete when the starting anhydride spot (less polar) is no longer visible (typically 4-6 hours).

-

Solvent Removal: Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up:

-

Dissolve the resulting crude oil in ethyl acetate (150 mL).

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any highly polar impurities.

-

Follow with a wash using brine (1 x 50 mL) to break any emulsions and begin the drying process.

-

-

Drying and Concentration:

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Decant or filter the dried solution to remove the desiccant.

-

Concentrate the organic solution in vacuo to yield the crude product.

-

-

Purification: The product is often obtained in high purity after the work-up. If further purification is required, column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed[11][12].

Visualization of Key Processes

Visual aids are indispensable for conceptualizing chemical transformations and workflows.

Diagram 1: Overall reaction scheme for the methanolysis of the anhydride.

Diagram 2: The core mechanistic pathway for the synthesis.

Diagram 3: A step-by-step experimental workflow from start to finish.

Conclusion

The synthesis of cis-3-carbomethoxycyclopentane-1-carboxylic acid from its corresponding anhydride via methanolysis is an efficient, robust, and scalable process. The methodology leverages fundamental principles of organic chemistry to produce a high-value intermediate crucial for the development of novel antiviral therapeutics. By understanding the causality behind each experimental step—from the choice of an uncatalyzed system to the specifics of the aqueous work-up—researchers can confidently and reproducibly execute this synthesis, paving the way for further discoveries in medicinal chemistry.

References

-

Title: Synthesis of carbocyclic nucleosides as potential antiviral agents. Source: PubMed URL: [Link]

-

Title: Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Source: PubMed URL: [Link]

-

Title: Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Source: MDPI URL: [Link]

-

Title: Chemistry of Acid Anhydrides Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of cyclopentane-1,3-dicarboxylic anhydride Source: PrepChem.com URL: [Link]

-

Title: A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Acid Anhydride Chemistry Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids Source: MDPI URL: [Link]

- Title: S-3-cyclohexenecarboxylic acid and its purification method Source: Google Patents URL

-

Title: Isolation of cis-3-hexanol from grass Source: Chemistry Stack Exchange URL: [Link]

Sources

- 1. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. | Semantic Scholar [semanticscholar.org]

- 4. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications in Antiviral Drug Development

This technical guide provides an in-depth exploration of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a pivotal building block in contemporary pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical identity, synthesis, physical and spectroscopic properties, and its significant role as a precursor to carbocyclic nucleoside analogues, a class of potent antiviral agents.

Chemical Identity and Properties

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a dicarboxylic acid monoester derivative of cyclopentane. The cis stereochemistry indicates that the carbomethoxy and carboxylic acid functional groups are situated on the same side of the cyclopentane ring. This specific spatial arrangement is crucial for its utility in stereoselective synthesis.

Two primary CAS numbers are associated with this compound, reflecting its stereochemistry:

-

CAS Number 96382-85-3: Refers to the cis isomer without specifying the absolute stereochemistry, often representing a racemic mixture of (1R,3S) and (1S,3R) enantiomers.

-

CAS Number 96443-42-4: Specifically identifies the (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid enantiomer, a key chiral intermediate in the synthesis of targeted therapeutics.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. It is important to note that some physical properties, such as boiling point, may be more commonly reported for the racemic mixture.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Appearance | Varies; may be a solid or oil | - |

| Boiling Point | 286.4 °C at 760 mmHg (for CAS 96382-85-3) | [] |

| Density | 1.242 g/cm³ (for CAS 96382-85-3) | [] |

| Solubility | Soluble in many organic solvents | - |

| pKa | Not readily available | - |

Synthesis: Selective Mono-hydrolysis of a Symmetric Diester

The most prevalent and efficient method for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid is the selective mono-hydrolysis of its corresponding diester, dimethyl cis-1,3-cyclopentanedicarboxylate. This process is a powerful example of desymmetrization, where a prochiral starting material is converted into a chiral product.

The Causality Behind Selective Mono-hydrolysis

The selective hydrolysis of only one of the two chemically equivalent ester groups in a symmetric diester like dimethyl cis-1,3-cyclopentanedicarboxylate is a kinetically controlled process. The success of this reaction hinges on several factors:

-

Reaction Medium: A biphasic or semi-two-phase system, typically employing a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) and an aqueous solution of a base (e.g., NaOH or KOH), is crucial.[4] The reaction is believed to occur at the interface of the aqueous and organic phases.[5]

-

Temperature: Conducting the reaction at low temperatures (e.g., 0°C) is critical to temper the reactivity of the hydroxide ions and favor the mono-hydrolyzed product over the diacid.[4]

-

Stereochemistry: The cis orientation of the two carbomethoxy groups is thought to play a role in the high selectivity observed. This conformation may influence the molecule's interaction at the phase interface, potentially shielding one ester group after the first hydrolysis has occurred.[4]

The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one of the ester groups. The resulting tetrahedral intermediate then collapses, eliminating methanol and forming the carboxylate salt. The selectivity arises from the fact that once the first ester is hydrolyzed to a carboxylate, the resulting negatively charged species is more soluble in the aqueous phase, reducing the likelihood of a second hydrolysis event on the same molecule, which would reside preferentially in the organic phase or at the interface.

Figure 1: Simplified workflow of the selective mono-hydrolysis of dimethyl cis-1,3-cyclopentanedicarboxylate in a biphasic system.

Experimental Protocol: Selective Mono-hydrolysis

The following is a representative, field-proven protocol for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This protocol is based on established methods for the selective mono-hydrolysis of symmetric diesters.[4]

Materials:

-

Dimethyl cis-1,3-cyclopentanedicarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-1,3-cyclopentanedicarboxylate (1.0 equivalent) in a minimal amount of THF.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

-

Base Addition: Slowly add a pre-cooled (0°C) aqueous solution of NaOH (1.0-1.1 equivalents) dropwise to the stirring reaction mixture over 30-60 minutes, ensuring the temperature remains at or near 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting diester is consumed or the desired conversion is reached. The reaction is typically complete within 1-3 hours.

-

Workup - Quenching and Acidification: Once the reaction is complete, remove the ice bath. Carefully acidify the reaction mixture to a pH of 1-2 by the slow addition of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude cis-3-Carbomethoxycyclopentane-1-carboxylic acid can be further purified by silica gel column chromatography or recrystallization, if necessary, to yield the final product.

Spectroscopic Characterization

While detailed, specific spectra are best obtained on a case-by-case basis, the following provides an expected outline of the key spectroscopic features for cis-3-Carbomethoxycyclopentane-1-carboxylic acid. The availability of ¹H NMR and ¹³C NMR spectra for this compound is well-documented.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring and the methyl ester. The chemical shifts and coupling patterns will be influenced by the cis stereochemistry. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

Multiplets for the methine protons at C1 and C3.

-

A complex series of multiplets for the methylene protons of the cyclopentane ring.

-

A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

-

Two distinct signals for the carbonyl carbons of the carboxylic acid and the ester group, typically in the range of 170-180 ppm.

-

A signal for the methyl carbon of the ester group around 52 ppm.

-

Signals for the methine and methylene carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the ester group, around 1730-1750 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid.

-

C-H stretching and bending vibrations for the cyclopentane ring and methyl group.

Applications in Drug Development: A Gateway to Carbocyclic Nucleosides

The primary and most significant application of cis-3-Carbomethoxycyclopentane-1-carboxylic acid in drug development is its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues.[9] These compounds are a class of antiviral agents where the furanose sugar ring of natural nucleosides is replaced by a carbocyclic moiety, such as cyclopentane or cyclopentene.[9][10] This structural modification imparts several advantageous properties:

-

Metabolic Stability: The absence of the glycosidic bond, which is susceptible to enzymatic cleavage by phosphorylases, enhances the in vivo stability of the drug.[10]

-

Broad-Spectrum Antiviral Activity: Many carbocyclic nucleoside analogues have demonstrated potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpesviruses.[9]

Figure 2: Synthetic pathway from dimethyl cis-1,3-cyclopentanedicarboxylate to carbocyclic nucleoside analogues.

The (1S,3R) enantiomer of cis-3-Carbomethoxycyclopentane-1-carboxylic acid is particularly valuable as it provides the necessary stereochemistry for the synthesis of several clinically important antiviral drugs. The synthetic pathway typically involves further transformations, such as a Curtius rearrangement to introduce an amine functionality, leading to the formation of a key chiral cyclopentenylamine intermediate. This intermediate is then coupled with a purine or pyrimidine base to afford the final carbocyclic nucleoside analogue.

Beyond its role in antiviral research, this compound has also been noted as an intermediate in the stereoselective synthesis of other biologically active molecules, such as Amidinomycin.[1]

Conclusion

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a fundamentally important building block in modern organic and medicinal chemistry. Its efficient synthesis via the selective mono-hydrolysis of a readily available symmetric diester provides access to a versatile chiral scaffold. The well-defined stereochemistry of this molecule is paramount to its successful application in the synthesis of complex and life-saving carbocyclic nucleoside antiviral drugs. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its significance for professionals in the field of drug discovery and development.

References

- BenchChem. Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis. BenchChem. Accessed January 7, 2026.

- Niwayama, S. Highly efficient and practical monohydrolysis of symmetric diesters. 2011.

- BenchChem. The Strategic Role of 1,3-Bis(methoxycarbonyl)cyclopentane in the Synthesis of Carbocyclic Nucleoside Analogues. BenchChem. Accessed January 7, 2026.

- BenchChem. Large-Scale Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane: Application Notes and Protocols. BenchChem. Accessed January 7, 2026.

- ChemicalBook. (1s,3r)-cis-3-carbomethoxy cyclopentane-1-carboxylic acid(96443-42-4) 1 h nmr. ChemicalBook. Accessed January 7, 2026.

- ChemicalBook. CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | 96382-85-3. ChemicalBook. Accessed January 7, 2026.

- ChemicalBook. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4. ChemicalBook. Accessed January 7, 2026.

- ChemicalBook. cis-3-carbomethoxycyclopentane-1-carboxylic acid(96382-85-3) 1 h nmr. ChemicalBook. Accessed January 7, 2026.

- Echemi. cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid - CAS 96382-85-3. Echemi. Accessed January 7, 2026.

- Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. Accessed January 7, 2026.

- Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. Accessed January 7, 2026.

- CORE. Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the Preparation of a Moxifloxacin Buildi. CORE. Accessed January 7, 2026.

- Google Books. 5 Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra.

- PubChem. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206. PubChem. Accessed January 7, 2026.

- Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. Accessed January 7, 2026.

- PubMed Central. Synthesis and applications of cyclonucleosides: an update (2010–2023).

- Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. Accessed January 7, 2026.

Sources

- 1. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID(96382-85-3) 1H NMR spectrum [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"cis-3-Carbomethoxycyclopentane-1-carboxylic acid" molecular weight

An In-depth Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a chiral organic compound of significant interest to researchers in organic synthesis and drug development. The document details the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis and purification, and explores its critical applications as a versatile building block in the creation of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the analytical protocols described herein.

Core Molecular Profile

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a difunctional molecule built upon a cyclopentane scaffold. The cis stereochemistry, where the carboxylic acid and carbomethoxy groups reside on the same face of the ring, imparts specific conformational constraints that are highly valuable in molecular design. The most commonly referenced enantiomer is (1S,3R), which dictates the absolute configuration at the two stereocenters.

| Identifier | Value | Source |

| Molecular Weight | 172.18 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4] |

| IUPAC Name | (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid | [1][3] |

| CAS Number | 96443-42-4 ((1S,3R) isomer) | [1][2][3][5] |

| Synonyms | (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, 1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate | [1][2] |

Physicochemical Properties

The molecule's two polar functional groups—a carboxylic acid capable of hydrogen bonding and a methyl ester—render it moderately polar. Its solubility is expected to be highest in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in nonpolar solvents like hexanes.

| Property | Value | Source |

| Appearance | White solid (typical) | Inferred from related compounds |

| Purity (Commercial) | ≥97% | [1][3][6] |

| Boiling Point | 286.4 °C (Predicted) |

Synthesis and Purification

The most logical and cost-effective synthetic strategy for this molecule is the selective mono-esterification of its parent diacid, cis-1,3-cyclopentanedicarboxylic acid. This approach is favored because the starting diacid is more readily available and the selective reaction is a standard transformation.

Synthetic Strategy: Selective Mono-esterification

The primary challenge is to esterify one carboxylic acid group while leaving the other intact. This can be achieved by using a controlled amount of an esterifying agent. A common and robust method involves using methanol as both the reagent and solvent, with a catalytic amount of strong acid. Thionyl chloride (SOCl₂) is also an effective reagent for this transformation, as it converts the diacid to an intermediate that reacts readily with methanol.[7]

Proposed Synthetic Workflow

Sources

- 1. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. (1 S,3 R)-cis-3-(Methoxycarbonyl)cyclopentan-1 -carbonsäure, 97 %, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 6. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Request for Quote [thermofisher.com]

- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the physical properties of key intermediates is paramount. cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a disubstituted cyclopentane derivative, represents a significant building block in the synthesis of various biologically active molecules. Its stereochemistry and bifunctional nature—possessing both an ester and a carboxylic acid—endow it with unique chemical reactivity and physical characteristics that are critical for process optimization, purification, and formulation. This guide serves as a comprehensive technical resource, consolidating available data on the physical properties of this compound and outlining the experimental methodologies for their determination. As a Senior Application Scientist, the aim is to provide not just data, but a deeper, mechanistic understanding to empower researchers in their scientific endeavors.

Molecular Structure and Key Identifiers

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a cyclic organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2][3] The "cis" configuration indicates that the carbomethoxy and carboxylic acid functional groups are situated on the same side of the cyclopentane ring. This stereochemical arrangement significantly influences the molecule's conformation, polarity, and intermolecular interactions, thereby dictating its physical properties.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid[3] |

| Molecular Formula | C₈H₁₂O₄[1][2][3] |

| Molecular Weight | 172.18 g/mol [1][2][3] |

| CAS Number | 96382-85-3 (for the cis-isomer)[2][3][4] |

| 96443-42-4 (for the (1S,3R)-cis-isomer)[5][6] |

It is crucial for researchers to note the specific CAS number when sourcing this compound, as different stereoisomers will exhibit distinct physical properties.

Physicochemical Properties

The physical state and behavior of cis-3-Carbomethoxycyclopentane-1-carboxylic acid under various conditions are summarized below. These properties are fundamental for its handling, purification, and use in synthetic protocols.

| Physical Property | Value | Source(s) |

| Physical Appearance | Colorless to light yellow liquid | [2][7] |

| Boiling Point | 286 °C | [2] |

| Density | 1.242 g/cm³ | [2] |

| Flash Point | 115 °C | [2] |

| pKa (Predicted) | 4.51 ± 0.40 | [2] |

| Storage Temperature | 2-8°C | [2] |

Note on Melting Point: As the compound is a liquid at room temperature, its melting point is below ambient temperature. An experimental freezing point has not been definitively reported in the reviewed literature.

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. Below is a summary of the expected spectral characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons due to cis-coupling interactions. Key signals would include a singlet for the methoxy (-OCH₃) protons, typically in the range of 3.6-3.8 ppm, and a broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, usually above 10 ppm. The specific chemical shifts and coupling constants of the ring protons are sensitive to the solvent and the conformational dynamics of the five-membered ring.[8]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms, unless there is accidental chemical shift equivalence. Characteristic peaks would include two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 170-185 ppm, a methoxy carbon around 50-55 ppm, and a series of signals for the cyclopentane ring carbons in the aliphatic region.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[11][12]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded carboxylic acid O-H group.[3]

-

C=O Stretch: Two distinct carbonyl stretching absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher wavenumber, around 1730-1750 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band for the carboxylic acid and the ester will be present in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 141, and the loss of the carboxylic acid group (-COOH, m/z = 45) to give a fragment at m/z = 127. Further fragmentation of the cyclopentane ring is also expected.

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of cis-3-Carbomethoxycyclopentane-1-carboxylic acid should be determined using standardized experimental procedures.

Determination of Boiling Point

The boiling point of this liquid compound can be accurately measured using a micro-boiling point apparatus.

Methodology:

-

A small amount of the sample is introduced into a capillary tube, which is then attached to a thermometer.

-

The assembly is placed in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

The bath is heated slowly, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

Causality: The boiling point is a measure of the energy required to overcome intermolecular forces (dipole-dipole interactions and van der Waals forces) and transition from the liquid to the gaseous phase. The presence of the polar carboxylic acid and ester groups leads to a relatively high boiling point.

Caption: Workflow for Boiling Point Determination.

Determination of pKa

The acidity constant (pKa) is a critical parameter, especially in drug development, as it influences a molecule's solubility, absorption, and distribution. A potentiometric titration is a reliable method for its determination.

Methodology:

-

A known quantity of cis-3-Carbomethoxycyclopentane-1-carboxylic acid is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

Causality: The pKa represents the pH at which the carboxylic acid is 50% ionized. This value is a measure of the acid's strength and is influenced by the electronic effects of the ester group on the cyclopentane ring.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Analysis Protocols

NMR Sample Preparation:

-

Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

IR Sample Preparation:

-

For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.

-

Acquire the IR spectrum.

MS Sample Preparation:

-

Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

Synthesis and Stereochemical Considerations

The synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid typically involves the partial hydrolysis of the corresponding cis-1,3-cyclopentanedicarboxylic acid dimethyl ester or the mono-esterification of cis-1,3-cyclopentanedicarboxylic acid. The stereochemical control to obtain the cis isomer is a critical aspect of its synthesis. The conformational preferences of the cyclopentane ring in the starting materials and intermediates play a crucial role in directing the stereochemical outcome of the reactions.[4][8] Researchers should consult detailed synthetic procedures in the primary literature to ensure the desired stereoisomer is obtained.[13][14]

Safety and Handling

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is classified as an irritant.[1][5] It may cause skin and serious eye irritation, as well as respiratory irritation.[1][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[2]

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, grounded in available scientific data. While key physicochemical parameters have been presented, it is evident that a complete experimental characterization, particularly regarding solubility and definitive spectral data from peer-reviewed sources, is an area for further investigation. The outlined experimental protocols offer a robust framework for researchers to determine these properties with high fidelity. A thorough understanding and application of this knowledge are essential for the effective utilization of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

-

ACS Publications. Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

PubChemLite. 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

-

Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Retrieved from [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

ACS Publications. Conformational Preferences of cis–1,3–Cyclopentanedicarboxylic Acid and its Salts by 1H NMR Spectroscopy. Retrieved from [Link]

-

Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. Retrieved from [Link]

-

NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-. Retrieved from [Link]

Sources

- 1. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)- [webbook.nist.gov]

- 2. cis-3-Carbomethoxycyclohexane-1-carboxylic acid | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID(96382-85-3) 1H NMR spectrum [chemicalbook.com]

- 5. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online [thermofisher.com]

- 6. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]

- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical and physical properties, presents a detailed synthesis protocol with mechanistic insights, and explores its applications, particularly in the realm of drug discovery.

Compound Identification and Properties

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a five-membered alicyclic compound bearing both a carboxylic acid and a methyl ester functional group in a cis-1,3-relationship. This specific stereochemical arrangement is crucial for its utility as a constrained scaffold in the synthesis of complex molecular architectures.

Chemical Structure and Identifiers

-

IUPAC Name: cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

-

Synonyms: (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, cis-3-Carbomethoxycyclopentane-1-carboxylic acid[1]

-

Molecular Formula: C₈H₁₂O₄[1]

-

Molecular Weight: 172.18 g/mol [1]

-

CAS Number: 96382-85-3 (for the cis-racemic mixture)[2]

-

Note: Specific stereoisomers have distinct CAS numbers, such as 96443-42-4 for the (1R,3S) enantiomer.[1]

-

-

InChI Key: FVUHGTQDOMGZOT-RITPCOANSA-N

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties is provided below. The compound is typically supplied as a colorless to yellow liquid or low-melting solid at room temperature.

| Property | Value | Source |

| Physical Form | Colorless to Yellow Liquid | |

| Boiling Point | 286.4 °C at 760 mmHg | Alfa Aesar |

| Density | 1.242 g/cm³ | Alfa Aesar |

| Polar Surface Area | 63.6 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Storage Temperature | 2-8°C (Refrigerator) |

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid involves the selective monohydrolysis of the corresponding symmetric diester, dimethyl cis-cyclopentane-1,3-dicarboxylate.

Rationale for Synthetic Strategy

The synthesis leverages the differential reactivity of the two ester groups in a symmetric diester. While a full saponification would yield the diacid, a carefully controlled partial hydrolysis can selectively cleave one ester to the carboxylic acid while leaving the other intact. The cis orientation of the two carbomethoxy groups is crucial for high selectivity. This stereochemistry forces the molecule into a conformation where, after the initial hydrolysis of one ester, the resulting carboxylate anion can electrostatically repel the incoming hydroxide nucleophile from the second ester group, thus favoring the mono-acid product.

This selective approach is superior to alternatives like the direct esterification of the diacid, which often leads to a statistical mixture of starting material, mono-ester, and di-ester, complicating purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation from the starting diester to the final mono-acid product.

Sources

"cis-3-Carbomethoxycyclopentane-1-carboxylic acid" stereochemistry

An In-Depth Technical Guide to the Stereochemistry of cis-3-Carbomethoxycyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a critical chiral building block in modern medicinal chemistry. The cyclopentane ring, while seemingly simple, presents significant stereochemical challenges due to its conformational flexibility. Mastering the synthesis and analysis of specific stereoisomers of this molecule is paramount for the development of novel therapeutics, particularly in the field of antiviral carbocyclic nucleosides. This document delineates the fundamental principles of its stereoisomerism, provides detailed methodologies for its stereocontrolled synthesis and chiral resolution, and outlines advanced analytical techniques for unambiguous stereochemical assignment. The insights herein are designed to empower researchers to confidently synthesize, isolate, and characterize the specific enantiomers required for targeted drug discovery programs.

Introduction: The Strategic Importance of a Chiral Cyclopentane Scaffold

Cyclopentane rings are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1] Unlike the more rigid cyclohexane system, cyclopentanes exhibit a high degree of flexibility, existing in a dynamic equilibrium between non-planar 'envelope' and 'half-chair' conformations.[1] This property, known as pseudorotation, complicates stereochemical control and analysis.

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a 1,3-disubstituted cyclopentane derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly as a building block in drug development.[2] The molecule possesses two stereogenic centers at the C1 and C3 positions. The cis configuration places the carboxylic acid and carbomethoxy groups on the same face of the ring. As a meso compound, the cis form is achiral. However, its enantiomers, the (1S,3R) and (1R,3S) forms, are chiral and of significant interest. Specifically, the (1S,3R) enantiomer is a key intermediate in the stereoselective synthesis of antiviral agents like Amidinomycin and various carbocyclic nucleosides.[3][4]

This guide will provide the necessary expertise to navigate the stereochemical complexities of this molecule, from rational synthesis to definitive characterization.

Stereochemical Landscape and Conformational Dynamics

The stereochemistry of 3-carbomethoxycyclopentane-1-carboxylic acid can be categorized into diastereomers (cis and trans) and, within the chiral trans form and the individual enantiomers of the resolved cis precursor, enantiomers.

-

cis-isomer (a meso compound): The carboxylic acid and carbomethoxy groups are on the same side of the ring. This configuration possesses a plane of symmetry, rendering the molecule achiral as a racemate.

-

trans-isomer (a racemic mixture): The functional groups are on opposite sides of the ring. This configuration lacks a plane of symmetry and exists as a pair of enantiomers.

The cyclopentane ring is not planar. Its conformational flexibility means that substituents are not strictly axial or equatorial as in cyclohexane. Instead, their relative positions are in constant flux. However, in the cis-1,3-disubstituted isomer, there is a strong energetic preference for a conformation that minimizes steric strain. A diequatorial-like arrangement in a half-chair or envelope conformation is generally favored over a diaxial-like arrangement to avoid significant 1,3-diaxial-type interactions, which are energetically unfavorable.[5]

Chiral Resolution: Isolating the Enantiomers

Since the cis-isomer is a meso compound, obtaining the enantiomerically pure (1S,3R) or (1R,3S) forms requires chiral resolution. The classical and most reliable method for this is the formation of diastereomeric salts using a chiral amine. [5][6][7]

Protocol 4.1: Resolution via Diastereomeric Salt Crystallization

The principle behind this method is that the reaction of a racemic acid with a single enantiomer of a chiral base produces a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. [8][9] Step 1: Salt Formation

-

Dissolve the racemic cis-3-carbomethoxycyclopentane-1-carboxylic acid in a suitable solvent (e.g., acetone, ethanol, or a mixture).

-

Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or a similar chiral amine.

-

Stir the solution, allowing the diastereomeric salts to form. One salt will typically be less soluble and begin to precipitate.

Step 2: Fractional Crystallization

-

Cool the mixture slowly to maximize the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

The mother liquor will be enriched in the more soluble diastereomeric salt.

Step 3: Liberation of the Enantiopure Acid

-

Treat the isolated, purified diastereomeric salt with a strong acid (e.g., aqueous HCl) to protonate the carboxylic acid and liberate the free enantiopure acid.

-

Extract the enantiopure carboxylic acid into an organic solvent (e.g., ethyl acetate).

-

The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

The same process can be applied to the mother liquor to isolate the other enantiomer.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Solvents |

| (R)-(+)-α-Phenylethylamine | Chiral Amine | Ethanol, Methanol, Acetone |

| (S)-(-)-α-Phenylethylamine | Chiral Amine | Ethanol, Methanol, Acetone |

| Brucine | Chiral Alkaloid | Acetone, Water |

| Strychnine | Chiral Alkaloid | Ethanol, Water |

| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol | Ethyl Acetate, Ethanol |

Advanced Analytical Methods for Stereochemical Assignment

Unambiguous confirmation of the cis stereochemistry and, subsequently, the absolute configuration of the resolved enantiomers, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. [1]

Distinguishing cis and trans Isomers with ¹H NMR

The key to differentiating cis and trans isomers lies in the analysis of proton-proton spin-spin coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). [1][10]

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. * In a rigid model, a cis relationship (dihedral angle ~0°) and a trans relationship (dihedral angle ~180°) would give different J-values. While the cyclopentane ring's flexibility averages these values, a noticeable difference between the coupling constants in the isolated cis and trans isomers is expected. Typically, the ³J(trans) coupling constant is larger than the ³J(cis) coupling constant for protons on a five-membered ring. [11]* Nuclear Overhauser Effect (NOE): NOE is a powerful tool for determining stereochemistry as it detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. [1][12] * Protocol for NOESY:

- Acquire a 2D NOESY spectrum of the purified sample.

- For the cis-isomer, a cross-peak should be observed between the proton at C1 and the proton at C3, as they are on the same face of the ring and thus spatially close.

- For the trans-isomer, no such cross-peak between the C1 and C3 protons is expected due to their spatial separation.

Confirming Absolute Stereochemistry

After resolution, determining the absolute configuration (e.g., 1S,3R) requires either X-ray crystallography of a suitable crystalline derivative or comparison of the optical rotation of the isolated enantiomer with a literature value for a known standard.

Conclusion

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is more than a simple cyclic molecule; it is a sophisticated chiral building block whose precise stereochemical control is essential for the advancement of modern drug discovery. The methodologies presented in this guide—from stereoselective synthesis and classical resolution to advanced NMR analysis—provide a robust framework for researchers. By understanding the underlying principles of its stereochemistry and applying these field-proven techniques, scientists can confidently produce and verify the specific enantiomers required to unlock new therapeutic possibilities.

References

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.

- Smolecule. (n.d.). Buy cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid. Smolecule.

- ChemicalBook. (2025). (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4. ChemicalBook.

- Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.

- St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. St.

- ResearchGate. (n.d.). NMR data and stereochemical assignment of cis and trans- 21-24.

- ResearchGate. (n.d.). Part of 1 H NMR spectrum of compound 7.

- University of Wisconsin. (n.d.). Coupling constants for 1H and 13C NMR.

- University of Calgary. (n.d.). Ch21: Malonic esters.

- Synthesising Complex Chiral Amines Through Resolution-Racemis

- Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8.

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).

- Pozo C., J. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- The Royal Society of Chemistry. (n.d.).

- Moody, C. J., & O'Connell, M. J. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.

- American Chemical Society. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).

- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

- TCI Chemicals. (n.d.).

- Li, Y. (n.d.). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar.

Sources

- 1. Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants [mdpi.com]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. Cobalt-assisted route to rare carbocyclic C-ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

The Latent Potential of cis-3-Carbomethoxycyclopentane-1-carboxylic acid: A Technical Guide to Unlocking Prostaglandin-like Biological Activity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a commercially available cyclopentane derivative primarily recognized as a synthetic intermediate.[1][2] While its direct biological activities are not documented, its core structure represents a significant opportunity in medicinal chemistry. The cyclopentane ring is a privileged scaffold, forming the core of numerous bioactive molecules, most notably the prostaglandins—a class of potent lipid mediators with profound physiological and pathological effects.[3][4] This technical guide posits a compelling hypothesis: that cis-3-Carbomethoxycyclopentane-1-carboxylic acid serves as a valuable and underexplored starting scaffold for the synthesis of novel prostaglandin analogs. We will explore the rationale for this hypothesis through structural analogy, delve into the rich biological landscape of prostaglandins, and provide detailed, actionable experimental protocols to investigate the potential biological activity of derivatives of this compound.

Introduction: From Synthetic Intermediate to Bioactive Scaffold

cis-3-Carbomethoxycyclopentane-1-carboxylic acid (CAS 96382-85-3) is a dicarboxylic acid monomethyl ester with a cis-stereochemical configuration on a five-membered carbocyclic ring.[2][5] Its primary documented application is as a chiral building block in the stereoselective synthesis of the antibiotic Amidinomycin.[1] Amidinomycin itself is a unique cyclopentane-containing natural product that exhibits antimicrobial properties by interfering with microbial enzymatic systems.[6][]

However, to view this molecule solely as a precursor to a single natural product would be to overlook its broader potential. The cyclopentane motif is a cornerstone of modern drug discovery, offering a balance of conformational flexibility and rigidity that is ideal for precise interactions with biological targets.[8] This structural feature is the foundation of the prostaglandin family, which modulates a vast array of human physiological processes.[4][9]

Physicochemical Properties

A foundational understanding of the starting material is critical for any synthetic and biological investigation. The key physicochemical properties of cis-3-Carbomethoxycyclopentane-1-carboxylic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 96382-85-3 | [5] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Boiling Point | 286.4°C at 760 mmHg | [5] |

| Density | 1.242 g/cm³ | [5] |

The Prostaglandin Hypothesis: A Structural Analogy

The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the "Corey Lactone" being a pivotal intermediate that provides the necessary stereochemical control.[10][11] When we compare the structure of cis-3-Carbomethoxycyclopentane-1-carboxylic acid to key prostaglandin precursors, a compelling structural rationale emerges for its use as a synthetic scaffold.

While not identical, the subject molecule possesses the core cyclopentane ring and two vicinal cis-oriented carbonyl functionalities that, with appropriate chemical manipulation, could be elaborated into the characteristic side chains and hydroxyl groups of a prostaglandin analog. This structural similarity forms the central hypothesis of this guide: that derivatives of cis-3-Carbomethoxycyclopentane-1-carboxylic acid can be synthesized to interact with the prostaglandin signaling pathway.

The Prostaglandin Signaling Universe

Prostaglandins are lipid compounds derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][12] They act as local hormones, or autacoids, binding to specific G-protein coupled receptors (GPCRs) on cell surfaces to mediate a wide range of effects.[3][4]

Key Biological Roles of Prostaglandins:

-

Inflammation: Prostaglandins, particularly PGE₂, are key mediators of inflammation, causing vasodilation, increasing vascular permeability, and contributing to pain and fever.[3]

-

Pain: They sensitize peripheral nerve endings to other pain-producing stimuli.

-

Reproduction: Prostaglandins are crucial for processes such as ovulation and uterine contractions.[3][9]

-

Gastrointestinal Function: They play a protective role in the stomach lining by inhibiting acid secretion and promoting mucus production.

-

Cardiovascular System: They influence blood pressure and platelet aggregation.[4]

Given this vast biological scope, synthetic prostaglandin analogs are used therapeutically for indications ranging from glaucoma to inducing labor.[9]

Hypothesized Mechanism of Action: Targeting Prostaglandin Receptors

We hypothesize that synthetic analogs derived from cis-3-Carbomethoxycyclopentane-1-carboxylic acid could function as ligands for prostaglandin receptors. For instance, a common and well-studied pathway is the signaling cascade initiated by Prostaglandin E₂ (PGE₂), which can bind to four subtypes of receptors (EP1-EP4) to elicit diverse, sometimes opposing, effects.[10]

Caption: Hypothetical signaling pathways for a prostaglandin analog via Gs and Gi-coupled receptors.

A Conceptual Framework for Drug Discovery

The journey from a starting scaffold to a biologically active lead compound involves a structured workflow of synthesis and screening. The following diagram outlines a conceptual pathway for developing and evaluating novel prostaglandin analogs from cis-3-Carbomethoxycyclopentane-1-carboxylic acid.

Caption: A generalized workflow for the discovery of prostaglandin analogs.

Experimental Protocols for Biological Evaluation

To empirically test the prostaglandin hypothesis, a series of robust in vitro and cell-based assays are required. The following protocols provide a detailed, step-by-step methodology for initial screening.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines if the test compounds inhibit the enzymatic activity of COX-1 or COX-2, the enzymes responsible for prostaglandin synthesis.

Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of test compounds against human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically includes the assay buffer, heme, and enzyme.

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Assay Plate Setup:

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of heme to all wells.

-

Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the sample wells.

-

Add 10 µL of the diluted test compounds to the sample wells. For control wells, add 10 µL of DMSO.

-

-

Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

-

Detection: Immediately add the colorimetric substrate solution as per the kit instructions.

-

Measurement: Shake the plate for 1-2 minutes and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based cAMP Accumulation Assay

This assay measures the ability of a test compound to activate Gs-coupled prostaglandin receptors (e.g., EP2, EP4), which leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the EC₅₀ (half-maximal effective concentration) of test compounds for stimulating cAMP production in cells expressing a specific prostaglandin receptor.

Materials:

-

HEK293 cells stably transfected with the human EP2 or EP4 receptor gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

PGE₂ (as a positive control).

-

Test compounds dissolved in DMSO.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

384-well white microplate.

Procedure:

-

Cell Culture: Culture the transfected HEK293 cells to ~80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the PGE₂ positive control in the assay buffer.

-

Assay:

-

Carefully remove the culture medium from the wells.

-

Add 20 µL of the diluted test compounds or controls to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP kit.

-

Data Analysis: Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Conclusion and Future Directions

While cis-3-Carbomethoxycyclopentane-1-carboxylic acid has a defined role as a synthetic intermediate, its true potential may be significantly broader. Its structural similarity to key prostaglandin precursors makes it an attractive and accessible scaffold for the development of novel prostaglandin analogs. The biological landscape of prostaglandins is vast and therapeutically relevant, offering numerous opportunities for new drug discovery programs. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for researchers to explore this hypothesis. By applying these methods, the scientific community can systematically evaluate derivatives of this compound, potentially unlocking new classes of potent modulators of the prostaglandin signaling pathway and paving the way for future therapeutic innovations.

References

- BenchChem. (2025). Amidinomycin: An In-Depth Technical Guide on its Role in Microbial Secondary Metabolism.

- Britannica. (2025). Prostaglandin | Definition, Function, Synthesis, & Facts.

- Santa Cruz Biotechnology. (n.d.). (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester. Retrieved January 7, 2026.

- BenchChem. (2025). Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide.

- Wikipedia. (2025). Prostaglandin.

- ResearchGate. (2021). Key intermediates of prostaglandin syntheses and structures of PGF2α....

- PubMed Central (PMC). (2012).

- BenchChem. (2025). Key Intermediates in the Synthesis of Prostaglandins: An In-depth Technical Guide.

- Alfa Chemistry. (n.d.). CAS 96382-85-3 cis-3-Carbomethoxycyclopentane-1-carboxylic acid. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Five pot synthesis of Corey lactone (1). Retrieved January 7, 2026.

- ChemicalBook. (n.d.). CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID. Retrieved January 7, 2026.

- PubChem. (n.d.). rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved January 7, 2026.

- PubMed Central (PMC). (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.

- PubMed. (n.d.). Prostaglandins.

- PubMed. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.

- Chemistry LibreTexts. (2021). 3.

- YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey).

- ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Retrieved January 7, 2026.

- AiFChem. (n.d.). 1098881-13-0 | (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Retrieved January 7, 2026.

- MOLBASE. (n.d.). (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid - Encyclopedia. Retrieved January 7, 2026.

- BOC Sciences. (n.d.). CAS 3572-60-9 (Amidinomycin). Retrieved January 7, 2026.

- YouTube. (2019).

- Google Patents. (n.d.).

- MDPI. (2022). Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics.

- YouTube. (2021).

Sources

- 1. scbt.com [scbt.com]

- 2. CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | 96382-85-3 [chemicalbook.com]

- 3. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract